molecular formula C12H15NO3 B8728382 1-cyclohexyl-6-oxopyridine-3-carboxylic acid

1-cyclohexyl-6-oxopyridine-3-carboxylic acid

Cat. No.: B8728382
M. Wt: 221.25 g/mol
InChI Key: XWRXRROAIDLLKW-UHFFFAOYSA-N
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Description

1-cyclohexyl-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features a cyclohexyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-6-oxopyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

1-cyclohexyl-6-oxopyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar dihydropyridine core but with a methyl group instead of a cyclohexyl group.

    6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound features a similar structure but with a different heterocyclic ring.

Uniqueness

1-cyclohexyl-6-oxopyridine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more lipophilic and potentially enhance its ability to interact with biological membranes .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-cyclohexyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)

InChI Key

XWRXRROAIDLLKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxylate (100 mg, 0.43 mmol) in 10 mL of THF:MeOH (3:1) was added 1M LiOH (1 mL, 1 mmol). The solution was stirred at room temperature until starting material was consumed as determined by LC-MS. The solution was then concentrated in vacuo, acidified with 2 N HCl to pH 2, and extracted with EtOAc (3×). The combined EtOAc layers were washed with brine, dried over MgSO4, and concentrated in vacuo to give 60 mg (63%) of the title compound as a golden yellow solid. MS m/z: 222.1(M+1).
Quantity
100 mg
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reactant
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1 mL
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THF MeOH
Quantity
10 mL
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solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

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